molecular formula C8H5F3O2S B1682245 2-Thenoyltrifluoroacetone CAS No. 326-91-0

2-Thenoyltrifluoroacetone

Cat. No.: B1682245
CAS No.: 326-91-0
M. Wt: 222.19 g/mol
InChI Key: TXBBUSUXYMIVOS-UHFFFAOYSA-N
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Description

It is widely recognized for its role as a chelating agent and an inhibitor of cellular respiration by blocking the respiratory chain at complex II . This compound has found applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

2-Thenoyltrifluoroacetone (TTA) primarily targets Liver carboxylesterase 1 and Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . These targets play crucial roles in cellular respiration and metabolism.

Mode of Action

TTA acts as a potent inhibitor of carboxylesterase activity . It also inhibits mitochondrial complex II activity , blocking the respiratory chain at this point . This prevents ubiquinone from binding, thereby inhibiting cellular respiration .

Biochemical Pathways

The inhibition of mitochondrial complex II activity by TTA affects the electron transport chain, a critical component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.

Result of Action

The inhibition of carboxylesterase activity and mitochondrial complex II activity by TTA can lead to significant molecular and cellular effects. These include potential cytotoxic activities and antitubercular effects . Furthermore, TTA’s action as a chelating agent allows it to complex with various metal ions, including Mn(II), Co(III), and Ni(II) .

Action Environment

The action, efficacy, and stability of TTA can be influenced by various environmental factors. For instance, TTA has been used as a viable technique to bind with the surface of BaMgF4:Eu3+ phosphor, proving to be an effective strategy in preparing inorganic materials . This process can lead to broadened excitation range and reduced particle size .

Biochemical Analysis

Biochemical Properties

2-Thenoyltrifluoroacetone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in cellular respiration . For instance, it inhibits the activity of carboxylesterase, an enzyme involved in the hydrolysis of esters . It also blocks the mitochondrial electron transport chain at complex II, preventing the binding of ubiquinone . These interactions alter the normal biochemical processes within the cell, leading to various effects .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the mitochondrial electron transport chain, it disrupts the normal energy production within the cell, which can lead to increased production of reactive oxygen species and potential cell death . It also exhibits cytotoxic and anti-tumor activity, making it a potential therapeutic agent for diseases related to mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds at the quinone reduction site in Complex II, preventing ubiquinone from binding . This inhibits the normal function of the electron transport chain, disrupting cellular respiration . Additionally, it can chelate with various metal ions, altering their normal biochemical functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to increase the production of mitochondrial reactive oxygen species over a 24-hour period

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the mitochondrial electron transport chain, a crucial pathway for cellular energy production . It also interacts with carboxylesterase, an enzyme involved in the metabolism of esters

Transport and Distribution

It is known to bind with various metal ions, which could potentially influence its localization or accumulation

Subcellular Localization

Given its role as an inhibitor of the mitochondrial electron transport chain, it is likely that it localizes to the mitochondria

Preparation Methods

Thenoyltrifluoroacetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and 2-acetylthiophene . The reaction typically involves the use of a strong base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization to obtain fine, slightly yellow crystals. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thenoyltrifluoroacetone undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases for condensation reactions, oxidizing agents for oxidation reactions, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Thenoyltrifluoroacetone is unique due to its trifluoromethyl group and thiophene ring, which contribute to its strong chelating properties and inhibitory effects on cellular respiration. Similar compounds include:

    Acetylacetone: A β-diketone with similar chelating properties but lacks the trifluoromethyl group and thiophene ring.

    Hexafluoroacetylacetone: Another β-diketone with strong chelating properties, but it contains a hexafluoromethyl group instead of a trifluoromethyl group.

    2-Acetylthiophene: Contains the thiophene ring but lacks the trifluoromethyl group, making it less effective as a chelating agent.

These comparisons highlight the unique structural features of thenoyltrifluoroacetone that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
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InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

TXBBUSUXYMIVOS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
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DSSTOX Substance ID

DTXSID1059812
Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-
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Molecular Weight

222.19 g/mol
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Physical Description

A yellow-tan solid with a weak odor; [MSDSonline]
Record name Thenoyltrifluoroacetone
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Boiling Point

96-98 °C at 8.00E+00 mm Hg
Record name Thenoyltrifluoroacetone
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Vapor Pressure

0.0069 [mmHg]
Record name Thenoyltrifluoroacetone
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CAS No.

326-91-0
Record name Thenoyltrifluoroacetone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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